Lipophilicity (LogP) Compared with Unsubstituted 5-(Iodomethyl)oxazolidin-2-one
The target compound exhibits a computed logP (ACD/LogP) of 3.77 . In contrast, the unsubstituted 5-(iodomethyl)oxazolidin-2-one parent scaffold (CAS 107175-73-5) has a reported computational logP of approximately 0.53–0.83 . The N-cyclohexenylethyl substitution therefore raises the logP by 2.94–3.24 log units, a difference exceeding two orders of magnitude in octanol-water partitioning.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.77 |
| Comparator Or Baseline | 5-(Iodomethyl)oxazolidin-2-one (CAS 107175-73-5): LogP = 0.53–0.83 |
| Quantified Difference | ΔlogP ≈ +2.94 to +3.24; approximately 870–1,740-fold higher lipophilicity |
| Conditions | Computed values from ACD/Labs Percepta Platform (v14.00) and vendor-supplied computational LogP |
Why This Matters
A >2.9 logP differential directly predicts vastly different solubility and membrane permeability profiles, making the target compound suitable for applications requiring lipophilic partitioning where the parent scaffold would be ineffective.
